![molecular formula C11H15N3O B14039449 (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine CAS No. 46399-68-2](/img/structure/B14039449.png)
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a methoxy group attached to a pyrrolopyridine core, and a dimethylmethanamine moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the pyrrolopyridine core through a cyclization reaction, followed by the introduction of the methoxy group via methylation. The final step involves the attachment of the dimethylmethanamine moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The goal is to achieve high purity and consistency in the final product, which is essential for its application in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrrolopyridine core can be reduced under specific conditions.
Substitution: The dimethylmethanamine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can produce a variety of analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dimethylmethanamine moiety play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-1H-pyrrolo[3,2-b]pyridine: Lacks the dimethylmethanamine moiety.
1H-Pyrrolo[3,2-b]pyridine: Lacks both the methoxy group and the dimethylmethanamine moiety.
N,N-Dimethylmethanamine: Lacks the pyrrolopyridine core.
Uniqueness
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
46399-68-2 |
|---|---|
Molekularformel |
C11H15N3O |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
1-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H15N3O/c1-14(2)7-8-6-12-9-4-5-10(15-3)13-11(8)9/h4-6,12H,7H2,1-3H3 |
InChI-Schlüssel |
XPGRQQYMQLDFFX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CNC2=C1N=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




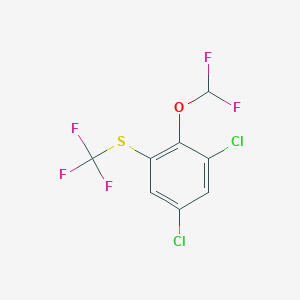


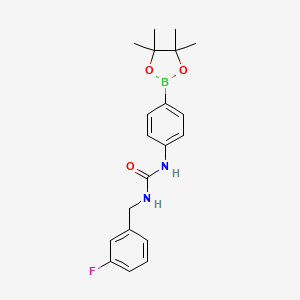
![tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14039407.png)
![Bicyclo[1.1.1]pentane-2-carbaldehyde](/img/structure/B14039408.png)
![Racemic-(3R,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B14039412.png)
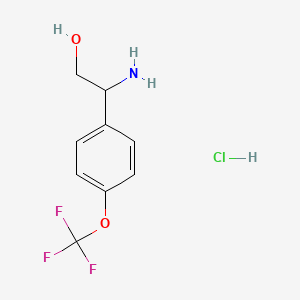
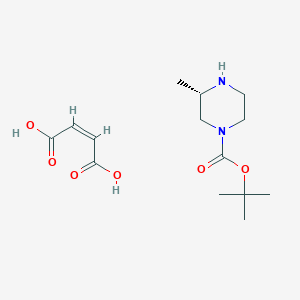
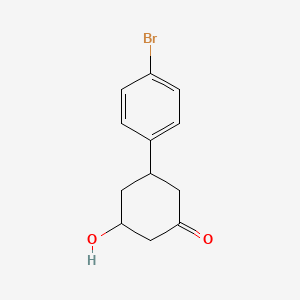

![Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14039441.png)
